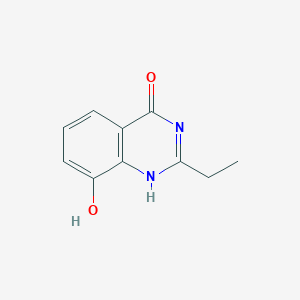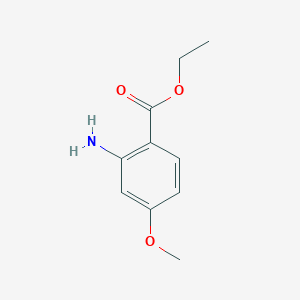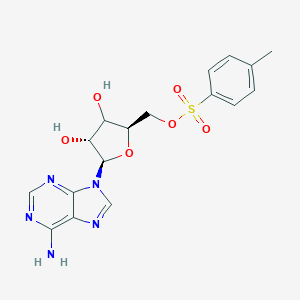
5'-Tosyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Tosyladenosine: is an organic compound with the molecular formula C17H19N5O6S . It is a derivative of adenosine, where a tosyl group (p-toluenesulfonyl) is attached to the 5’ position of the ribose sugar. This modification makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active molecules .
Mechanism of Action
Target of Action
5’-Tosyladenosine is a derivative of adenosine, which is known to interact with adenosine receptors . Adenosine receptors are a family of G protein-coupled receptors that are widely distributed throughout the body and play crucial roles in numerous cellular signaling pathways . They are classified into four subtypes: A1, A2A, A2B, and A3 .
Mode of Action
It is known that adenosine and its derivatives can bind to adenosine receptors, triggering a cascade of intracellular events . For instance, the A2A receptor is largely responsible for the anti-inflammatory effects of adenosine and defense against excess cholesterol accumulation .
Biochemical Pathways
For example, adenosine is a crucial component of the tyrosine metabolism pathway , which is involved in the synthesis of various essential compounds in the body, such as tocopherols, plastoquinone, and ubiquinone .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Adenosine and its derivatives are known to have cardioprotective properties, including the ability to improve cholesterol homeostasis, impact platelet aggregation, and inhibit the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’-Tosyladenosine can be synthesized through a multi-step reaction process. One common method involves the protection of the 5’-hydroxyl group of adenosine with a tosyl group. This is typically achieved by reacting adenosine with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields 5’-Tosyladenosine after purification.
Industrial Production Methods: Industrial production of 5’-Tosyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5’-Tosyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different nucleoside analogs.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the adenosine moiety, leading to the formation of new derivatives.
Cyclization Reactions: The tosyl group can facilitate cyclization reactions, forming cyclic nucleoside analogs.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various nucleoside analogs, which are valuable in medicinal chemistry and biochemical research .
Scientific Research Applications
5’-Tosyladenosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of modified nucleotides, which are used in studying nucleic acid interactions and functions.
Medicine: Nucleoside analogs derived from 5’-Tosyladenosine are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.
Comparison with Similar Compounds
5’-Tosyluridine: Similar to 5’-Tosyladenosine but with uridine as the nucleoside base.
5’-Tosylcytidine: Contains cytidine as the nucleoside base.
5’-Tosylguanosine: Contains guanosine as the nucleoside base.
Uniqueness: 5’-Tosyladenosine is unique due to its specific structure, which allows for selective functionalization at the 3’ and 4’ positions. This makes it particularly valuable in the synthesis of modified nucleotides and nucleic acid-based therapeutics .
Properties
CAS No. |
5135-30-8 |
|---|---|
Molecular Formula |
C17H19N5O6S |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(3R,4S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11?,13-,14-,17?/m0/s1 |
InChI Key |
CAXLRAROZXYOHH-XQZPOBRMSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2[C@@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Key on ui other cas no. |
52604-25-8 5135-30-8 |
Synonyms |
Adenosine 5’-(4-Methylbenzenesulfonate); 5’-O-Toluenesulfonyladenosine; 5’-Tosyladenosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
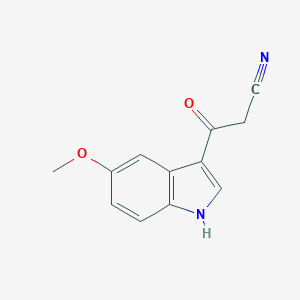
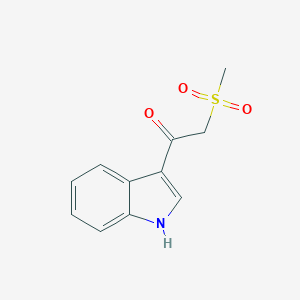
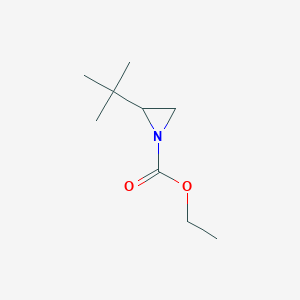
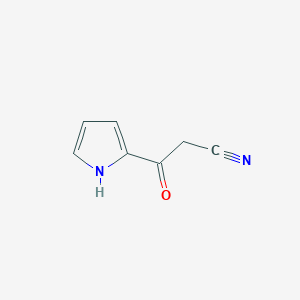

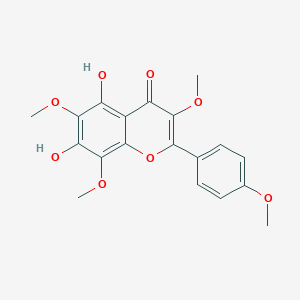
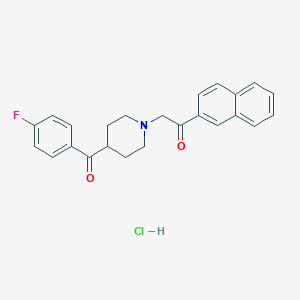
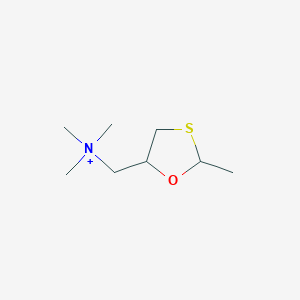
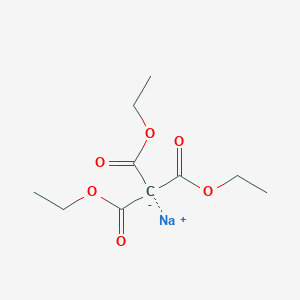

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
